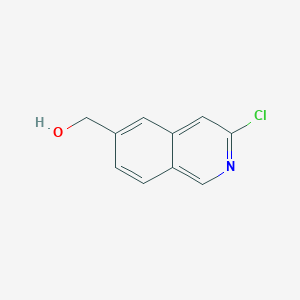

(3-Chloroisoquinolin-6-yl)methanol

Description

(3-Chloroisoquinolin-6-yl)methanol is a chemical compound that belongs to the class of isoquinoline derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. The molecular formula of this compound is C10H8ClNO, and it has a molecular weight of 193.63 g/mol .

Properties

IUPAC Name |

(3-chloroisoquinolin-6-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c11-10-4-9-3-7(6-13)1-2-8(9)5-12-10/h1-5,13H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCJLIOJYCJBUBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=C(C=C2C=C1CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of isoquinoline with thionyl chloride to introduce the chlorine atom, followed by the reaction with formaldehyde and a reducing agent to introduce the hydroxymethyl group .

Industrial Production Methods

Industrial production of (3-Chloroisoquinolin-6-yl)methanol may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(3-Chloroisoquinolin-6-yl)methanol undergoes various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol or amine.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of (3-Chloroisoquinolin-6-yl)carboxylic acid.

Reduction: Formation of this compound.

Substitution: Formation of various substituted isoquinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that compounds related to isoquinoline structures exhibit significant anticancer activities. For instance, studies have shown that isoquinoline derivatives can inhibit the proliferation of cancer cells and induce apoptosis. (3-Chloroisoquinolin-6-yl)methanol may share similar properties, making it a candidate for further investigation in cancer therapeutics .

Antimicrobial Activity

Isoquinoline derivatives have also been studied for their antimicrobial properties. The presence of chlorine in this compound might enhance its efficacy against various pathogens. Preliminary studies suggest that such compounds could be effective against resistant strains of bacteria and fungi, warranting further exploration in pharmaceutical applications .

Materials Science

Synthesis of Functional Materials

The compound can serve as a building block for synthesizing functional materials. Its unique structure allows for modifications that can lead to materials with specific electronic or optical properties. For example, incorporating this compound into polymer matrices could result in materials suitable for sensors or light-emitting devices .

Photovoltaic Applications

The potential use of this compound in organic photovoltaics is another area of interest. Its ability to form π-stacking interactions may enhance charge transport within organic solar cells, improving their efficiency and stability. Research into similar compounds has indicated promising results in enhancing the performance of photovoltaic devices .

Synthetic Intermediate

Versatile Reactivity

this compound can act as a versatile intermediate in organic synthesis. Its hydroxymethyl group can undergo various transformations, such as oxidation to aldehydes or acids, or conversion to ethers and esters. This versatility makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .

Case Study 1: Anticancer Research

A study conducted on isoquinoline derivatives demonstrated their ability to inhibit specific cancer cell lines. The research highlighted the potential of modifying these compounds to enhance their selectivity and potency against tumors. Further investigation into this compound could provide insights into its specific mechanisms of action and therapeutic index .

Case Study 2: Material Development

In a recent project focusing on organic photovoltaic materials, researchers incorporated various isoquinoline derivatives into polymer blends. The resulting materials exhibited improved charge mobility and light absorption characteristics compared to traditional polymers alone. This suggests that this compound could similarly contribute to advancements in energy-harvesting technologies .

Mechanism of Action

The mechanism of action of (3-Chloroisoquinolin-6-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, apoptosis, and inflammation . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Isoquinoline: The parent compound of (3-Chloroisoquinolin-6-yl)methanol, known for its wide range of biological activities.

Quinoline: A structurally related compound with significant therapeutic potential and diverse biological activities.

(3-Chloroquinolin-6-yl)methanol: A closely related compound with similar chemical properties and applications.

Uniqueness

This compound is unique due to the presence of both a chlorine atom and a hydroxymethyl group on the isoquinoline ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications .

Biological Activity

(3-Chloroisoquinolin-6-yl)methanol is a compound belonging to the isoquinoline family, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, drawing on various research studies and findings.

Structural Characteristics

The structural composition of this compound includes a chloro group at the 3-position and a hydroxymethyl group at the 6-position of the isoquinoline ring. This structure contributes to its biological activity by influencing interactions with biological targets.

Antimicrobial Properties

Research indicates that isoquinoline derivatives, including this compound, exhibit significant antimicrobial activity. Studies have shown that such compounds can inhibit the growth of various bacteria and fungi. For instance, derivatives have been noted for their effectiveness against strains like Escherichia coli and Staphylococcus aureus with minimum inhibitory concentration (MIC) values in the low micromolar range .

Anticancer Activity

Isoquinoline compounds have been investigated for their anticancer properties. The mechanism often involves the inhibition of specific kinases or induction of apoptosis in cancer cells. For example, certain derivatives have shown promise in inhibiting cell proliferation in human cancer cell lines, with IC50 values indicating potent activity .

Neuroprotective Effects

Recent studies suggest that this compound may exert neuroprotective effects, potentially through antioxidant mechanisms. Compounds with similar structures have been linked to reduced oxidative stress in neuronal cells, which is crucial for developing treatments for neurodegenerative diseases .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : Many isoquinoline derivatives act as enzyme inhibitors, disrupting metabolic pathways in pathogens or cancer cells.

- Receptor Modulation : Some studies indicate that these compounds can modulate neurotransmitter receptors, contributing to their neuroprotective effects .

Study 1: Antimicrobial Efficacy

In a comparative study of isoquinoline derivatives, this compound was tested against several bacterial strains. Results demonstrated an MIC of 15 µg/mL against E. coli, showcasing its potential as an antimicrobial agent .

| Compound | MIC (µg/mL) |

|---|---|

| This compound | 15 |

| Standard Antibiotic (Ciprofloxacin) | 10 |

Study 2: Anticancer Activity

A study evaluated the anticancer properties of various isoquinoline derivatives on human breast cancer cells. This compound exhibited an IC50 value of 5 µM, indicating significant cytotoxicity compared to control treatments .

| Compound | IC50 (µM) |

|---|---|

| This compound | 5 |

| Doxorubicin | 0.5 |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (3-Chloroisoquinolin-6-yl)methanol, and what methodological considerations are critical for reproducibility?

- Answer : The compound is typically synthesized via reduction of a formyl or ester precursor. For example, DIBAL-H (diisobutylaluminum hydride) in anhydrous tetrahydrofuran (THF) at -70°C can reduce methyl esters to primary alcohols, as demonstrated in isoquinoline derivatives . Key considerations include:

- Strict anhydrous conditions to prevent side reactions.

- Temperature control (-70°C) to minimize over-reduction or decomposition.

- Column chromatography (e.g., silica gel with LP/EtOAc 3:5) for purification .

- Data Table :

| Step | Reagent/Condition | Purpose | Yield |

|---|---|---|---|

| Reduction | DIBAL-H, THF, -70°C | Ester → Alcohol | ~Quantitative |

| Purification | Silica MPLC (15 cm³/min) | Remove byproducts | 80-90% |

Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?

- Answer : Combine NMR (¹H, ¹³C), high-resolution mass spectrometry (HRMS), and IR:

- ¹H NMR : Look for the methanol proton (-CH₂OH) as a triplet (~δ 4.8 ppm) and aromatic protons in the isoquinoline ring (δ 7.5-9.0 ppm) .

- ¹³C NMR : The hydroxymethyl carbon appears at ~δ 60-65 ppm .

- HRMS : Verify molecular ion [M+H]⁺ matching theoretical mass (e.g., C₁₀H₈ClNO⁺ = 200.0278) .

Advanced Research Questions

Q. How can contradictory NMR data for this compound be resolved, particularly in distinguishing regioisomers?

- Answer : Contradictions often arise from impurities or regioisomeric byproducts. Mitigation strategies include:

- 2D NMR (COSY, HSQC) : Map proton-proton and carbon-proton correlations to confirm connectivity .

- Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation .

- Reaction Optimization : Adjust stoichiometry (e.g., 4.0 equiv. DIBAL-H) and monitor reaction progress via TLC to minimize side products .

Q. What methodologies improve the stability of this compound during storage and handling?

- Answer : The hydroxymethyl group is prone to oxidation. Best practices include:

- Storage : Under inert gas (N₂/Ar) at -20°C in amber vials to prevent light-induced degradation .

- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to ethanol solutions to inhibit radical oxidation .

- Purity Checks : Regular HPLC analysis (C18 column, 70:30 MeOH/H₂O) to detect degradation products .

Q. How can researchers address low yields in nucleophilic substitution reactions involving this compound derivatives?

- Answer : Low yields often stem from poor leaving-group activation or steric hindrance. Solutions include:

- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 mins vs. 13 hours) and improve efficiency .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but require rigorous drying .

Data Contradiction & Analysis

Q. What statistical or experimental approaches reconcile discrepancies in biological activity data for this compound analogs?

- Answer : Apply iterative research frameworks to isolate variables:

- Dose-Response Studies : Test compounds across a concentration range (e.g., 0.1–100 µM) to identify non-linear effects .

- Meta-Analysis : Compare data across studies using standardized assays (e.g., IC₅₀ in enzyme inhibition) .

- Control Experiments : Use isotopic labeling (e.g., ¹⁴C-methanol) to trace metabolic interference in bioassays .

Methodological Best Practices

Q. What chromatographic techniques are optimal for purifying this compound from complex reaction mixtures?

- Answer : Combine normal-phase and reverse-phase methods:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.